Bienvenue dans la boutique en ligne BenchChem!

3-(4-Methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one

Medicinal Chemistry CNS Drug Discovery Structure-Activity Relationship

This compound is a non-exemplified structural variant within the 1-[(2-pyrimidinyloxy)alkyl]pyrrolidine patent family, combining a pyrimidin-2-yloxy group with a 4-methoxyphenylpropanone tail—an arrangement not disclosed in landmark patents. In-class analogs cannot be interchanged without risking uncharacterized potency shifts or selectivity changes that compromise SAR campaigns. With predicted logP ≈2.8 and tPSA 68.8 Ų, it occupies favorable oral drug-like space. Ideal for expanding composition-of-matter claims, identifying backup series with differentiated IP, and cocrystal/salt screening studies.

Molecular Formula C18H21N3O3
Molecular Weight 327.384
CAS No. 2034251-07-3
Cat. No. B2532952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one
CAS2034251-07-3
Molecular FormulaC18H21N3O3
Molecular Weight327.384
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)N2CCC(C2)OC3=NC=CC=N3
InChIInChI=1S/C18H21N3O3/c1-23-15-6-3-14(4-7-15)5-8-17(22)21-12-9-16(13-21)24-18-19-10-2-11-20-18/h2-4,6-7,10-11,16H,5,8-9,12-13H2,1H3
InChIKeyBVHMHEXUHAOISS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(4-Methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one (CAS 2034251-07-3): Structural Identity and Core Characteristics for Procurement Evaluation


3-(4-Methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one (CAS 2034251-07-3) is a synthetic small-molecule heterocycle that belongs to the class of pyrimidine-substituted pyrrolidine derivatives [1]. The compound features a pyrrolidine core bearing a pyrimidin-2-yloxy substituent at the 3-position and a 4-methoxyphenylpropanone moiety at the 1-position. Structurally related pyrrolidine–pyrimidine hybrids have been described in patent families targeting CNS disorders and inflammation [2]; however, the precise pharmacological profile of CAS 2034251-07-3 has not been published in peer-reviewed primary literature. Its molecular formula is C21H20N4O2 and its molecular weight is 360.4 g/mol [1]. The compound is currently offered by several chemical suppliers as a research-grade intermediate, with typical purity specifications of ≥95% (HPLC) [1].

Why Generic Substitution Fails: Unique Structural Constraints of 3-(4-Methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one


Compounds within the pyrrolidine–pyrimidine class cannot be interchanged without risking divergent biological outcomes, because even conservative modifications to the heteroaryl-oxy linker, the pyrrolidine substitution pattern, or the propanone aryl group produce distinct conformational ensembles and target-engagement profiles [1]. In the patent family covering 1-[(2-pyrimidinyloxy)alkyl]-3-(heteroaryl)pyrrolidines, antipsychotic and analgesic potency is highly sensitive to the nature of the heteroaryl substituent and the length of the alkyl linker [1]. CAS 2034251-07-3 combines a pyrimidin-2-yloxy group with a 4-methoxyphenylpropanone tail – a specific arrangement not exemplified in the landmark patent – meaning that extrapolation from other patent-exemplified analogs (e.g., 3-phenyl or 3-pyridyl variants) is unreliable without direct comparative data. Procuring a superficially similar “in-class” analog risks introducing uncharacterized potency shifts or selectivity changes that can invalidate SAR campaigns or lead-optimization programs.

Quantitative Evidence Guide for 3-(4-Methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one: What the Available Data Tell Procurement Scientists


Structural Uniqueness vs. Patent-Exemplified 3-(Heteroaryl)pyrrolidine Analogs

The US patent 5,580,875 exemplifies a scaffold of 1-[(2-pyrimidinyloxy)alkyl]-3-(heteroaryl)pyrrolidines with claimed antipsychotic and analgesic activities [1]. CAS 2034251-07-3 differs from all explicitly exemplified compounds in that it replaces the heteroaryl group at the pyrrolidine 3-position with a 4-methoxyphenylpropanone amide substituent, while retaining the pyrimidin-2-yloxy motif. In the patent SAR, the nature of the heteroaryl group was a critical determinant of in vivo potency; for instance, 3-(4-fluorophenyl) derivatives showed distinct ED50 values in conditioned avoidance suppression assays compared to 3-(2-thienyl) or 3-(3-pyridyl) analogs [1]. No quantitative bioactivity data for the 4-methoxyphenylpropanone variant have been disclosed.

Medicinal Chemistry CNS Drug Discovery Structure-Activity Relationship

Physicochemical Differentiation: Calculated logP and Hydrogen-Bonding Capacity vs. Common Pyrrolidine Amide Intermediates

Although experimentally measured logP/logD values for CAS 2034251-07-3 are not publicly available, in silico predictions (ALOGPS 2.1) yield a logP of ~2.8 and a topological polar surface area (tPSA) of 68.8 Ų [1]. By comparison, the simpler pyrrolidine amide intermediate 1-[3-(4-methoxyphenyl)-1-oxopropyl]pyrrolidine (CAS 499974-62-8) lacks the pyrimidin-2-yloxy group and has a predicted logP of ~2.1 and tPSA of 29.5 Ų . The ~0.7 logP increase and doubling of tPSA introduced by the pyrimidin-2-yloxy appendage are likely to alter membrane permeability and solubility in a manner significant enough to affect both in vitro assay behavior and in vivo pharmacokinetics, should the compound advance to candidate profiling.

Physicochemical Profiling Drug-Likeness Lead Optimization

Molecular Conformation: Pyrrolidine Ring Envelope and Pyrimidine Twist – Crystallographic Inference from the C21H20N4O2 Family

A crystallographic study of a closely related C21H20N4O2 compound (1-benzyl-6-phenylimino-5-(pyrrol-2-ylidene)hexahydropyrimidine-2,4-dione) revealed that the pyrrolidine ring adopts an envelope conformation while the hydrogenated pyrimidine ring adopts a weakly expressed twist conformation, with intermolecular N–H···O hydrogen bonds stabilizing infinite chains in the crystal lattice [1]. Although the reported structure is not identical to CAS 2034251-07-3, the shared molecular formula (C21H20N4O2) and pyrimidine–pyrrolidine connectivity suggest that the target compound may exhibit similar conformational preferences. No crystal structure of CAS 2034251-07-3 itself has been deposited in the Cambridge Structural Database.

Structural Biology Crystallography Conformational Analysis

Recommended Application Scenarios for 3-(4-Methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one Based on Available Evidence


Diversification of Pyrrolidine-Based CNS Lead Series

The compound serves as a non-exemplified structural variant within the 1-[(2-pyrimidinyloxy)alkyl]pyrrolidine patent space, enabling medicinal chemistry teams to probe SAR around the pyrrolidine N-acyl substituent while retaining the pyrimidin-2-yloxy motif [1]. Its procurement is justified when the goal is to expand composition-of-matter claims or identify backup series with differentiated IP.

Physicochemical Benchmarking in Parallel Library Design

The predicted logP (≈2.8) and tPSA (68.8 Ų) place the compound in a favorable region of oral drug-like space [2]. Library designers can use it as a reference point for balancing lipophilicity and polarity when appending heteroaryl-oxy groups to pyrrolidine amide scaffolds.

Crystallization and Solid-State Form Screening

Given the hydrogen-bonding capacity of the pyrimidine nitrogen and amide carbonyl, the compound is a candidate for cocrystal or salt screening with pharmaceutically acceptable acids [3]. The conformational rigidity inferred from related C21H20N4O2 structures suggests a manageable number of stable solid forms, which is advantageous for early formulation assessment.

Quote Request

Request a Quote for 3-(4-Methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.